

# Technical Comparison Guide: Electrical Characterization of HfO<sub>2</sub> Films from Hf(NEt<sub>2</sub>)<sub>4</sub>

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## Compound of Interest

Compound Name: *N-ethylethanamine;hafnium(4+)*

Cat. No.: *B15060765*

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## Executive Summary

Hafnium Dioxide (HfO<sub>2</sub>) has become the standard high-κ dielectric for replacing SiO<sub>2</sub> in advanced CMOS nodes and memory devices. While Hafnium Tetrachloride (HfCl<sub>4</sub>) was the early industry standard, its corrosive byproducts and poor nucleation on H-terminated silicon have driven the adoption of metal-organic precursors.

This guide focuses on Tetrakis(diethylamido)hafnium (Hf(NEt<sub>2</sub>)<sub>4</sub>), commonly abbreviated as TDEAH. We objectively compare its electrical performance against its methyl-substituted counterpart TDMAH and the halide HfCl<sub>4</sub>.

**Key Takeaway:** TDEAH offers a "soft" deposition process with excellent nucleation on hydrophobic surfaces, unlike HfCl<sub>4</sub>. However, its lower thermal stability compared to TDMAH requires a strictly controlled process window (<275°C) to prevent parasitic CVD, which degrades leakage current performance.

## Precursor Landscape: TDEAH vs. Alternatives

The choice of precursor dictates the impurity profile (Carbon/Chlorine), which directly correlates to trap-assisted tunneling and dielectric breakdown.

## Comparative Technical Specifications

Feature	Hf(NEt <sub>2</sub> ) <sub>4</sub> (TDEAH)	Hf(NMe <sub>2</sub> ) <sub>4</sub> (TDMAH)	HfCl <sub>4</sub> (Halide)
Ligand Chemistry	Diethylamido (Bulky)	Dimethylamido (Compact)	Chloride (Inorganic)
Vapor Pressure	Low (~0.1 Torr @ 60°C)	High (~1.0 Torr @ 40°C)	Moderate (Solid source)
Thermal Stability	Low (Decomposes >120-150°C)	Medium (Stable up to ~200°C)	High (Stable >500°C)
Growth Rate (GPC)	~0.9 – 1.1 Å/cycle	~0.8 – 1.0 Å/cycle	~0.5 Å/cycle (Incubation issues)
Dominant Impurity	Carbon (due to steric bulk)	Carbon	Chlorine (corrosive residue)
Nucleation on H-Si	Excellent	Excellent	Poor (Island growth)

## The "Steric Hindrance" Factor

TDEAH contains ethyl groups which are bulkier than the methyl groups in TDMAH.

- Pros: The steric bulk can prevent agglomeration during the initial cycles, leading to smoother interfaces.
- Cons: The molecule is larger, leading to lower surface coverage per cycle (steric hindrance) and lower vapor pressure, requiring higher bubbler temperatures which risks premature decomposition.

## Experimental Protocol: Deposition & Characterization

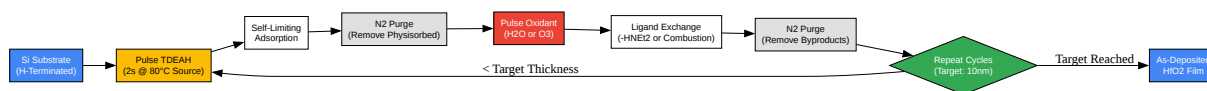
To ensure reproducibility, the following protocol minimizes the "parasitic CVD" effect common with TDEAH.

## Optimized ALD Workflow (TDEAH + H<sub>2</sub>O/O<sub>3</sub>)

Objective: Deposit 10nm HfO<sub>2</sub> on p-type Si (100).

- Surface Prep: Standard RCA clean followed by dilute HF dip (1%) to create H-terminated Si.
- Precursor Delivery:
  - Source: TDEAH heated to 80°C (Critical: Do not exceed 100°C to avoid decomposition in the canister).
  - Lines: Heated to 100°C to prevent condensation.
- Reactor Conditions:
  - Substrate Temp: 200°C - 250°C. (Note: >275°C causes rapid increase in growth rate due to thermal decomposition/CVD mode).
- Cycle Timing:
  - Pulse TDEAH: 2.0s (Longer pulse needed due to low vapor pressure).
  - Purge N<sub>2</sub>: 10.0s (Critical: Remove physisorbed bulky ligands).
  - Oxidant (H<sub>2</sub>O or O<sub>3</sub>): 0.5s.
  - Purge N<sub>2</sub>: 10.0s.

## Visualization of Process Logic



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Figure 1: Optimized ALD cycle for TDEAH. Note the strict temperature control required to maintain self-limiting growth.

## Electrical Characterization: Data & Analysis

The electrical performance of TDEAH-derived films is heavily influenced by the oxidant used.<sup>[1]</sup> Ozone (O<sub>3</sub>) tends to reduce carbon content but increases the interfacial oxide layer (lower effective k). Water (H<sub>2</sub>O) leaves more carbon but minimizes interfacial growth.

### Dielectric Constant (k-value)

- TDEAH + H<sub>2</sub>O:
  - Mechanism:<sup>[2]</sup> Higher carbon impurity acts as a network disruptor, slightly lowering
- TDEAH + O<sub>3</sub>:
  - Mechanism:<sup>[2]</sup> Better stoichiometry and density.
- Crystalline Phase: Post-deposition annealing (PDA) at 700°C typically crystallizes the film into the Monoclinic phase ( ). Doping (e.g., with Al or Si) can stabilize the Tetragonal phase ( ), though this is harder to control with TDEAH due to impurity interference.

### Leakage Current Density ( )

Leakage is the primary failure mode for amide-based precursors.

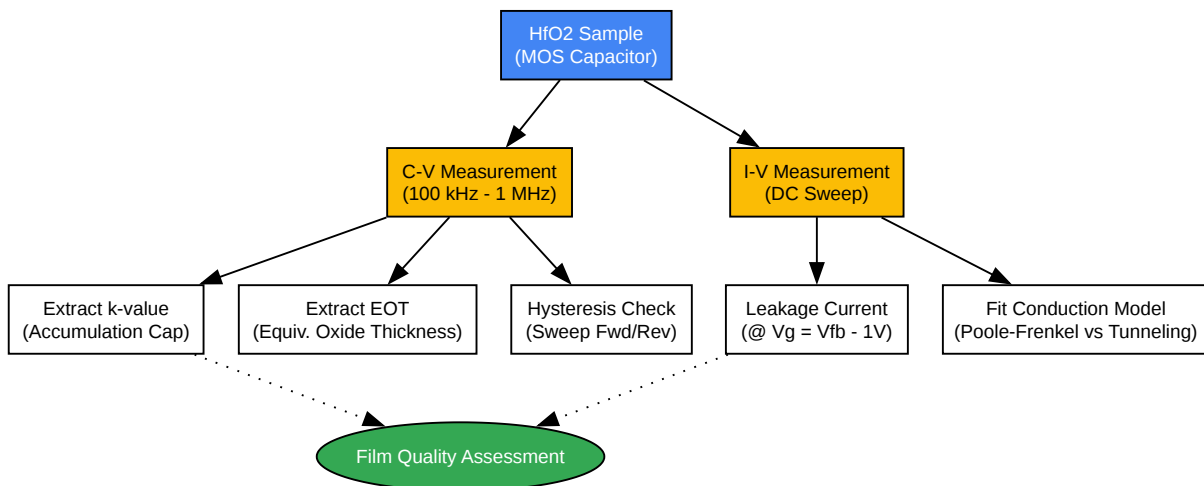
Precursor / Oxidant	Leakage ( ) @ -1V (A/cm <sup>2</sup> )	Dominant Conduction Mechanism
HfCl <sub>4</sub> / H <sub>2</sub> O		Fowler-Nordheim Tunneling
TDEAH / H <sub>2</sub> O		Poole-Frenkel (Trap-assisted)
TDEAH / O <sub>3</sub>		Schottky Emission / Tunneling
TDMAH / H <sub>2</sub> O		Poole-Frenkel

Analysis: TDEAH films generally exhibit higher leakage than HfCl<sub>4</sub> due to residual carbon forming trap states within the bandgap. However, using Ozone significantly mitigates this, bringing performance within one order of magnitude of the halide process without the chlorine contamination risks.

## Reliability: Hysteresis & Breakdown

- Hysteresis: TDEAH films often show C-V hysteresis of 50-100 mV due to charge trapping at the interface. This is higher than HfCl<sub>4</sub> (<20 mV).
  - Breakdown Field ( ): Typically 5-7 MV/cm.
  - Interface Trap Density ( ): High
- is often observed if the purge times are insufficient to clear the bulky diethylamine byproducts.

## Characterization Workflow



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Figure 2: Standard electrical characterization logic flow for high- $\kappa$  dielectrics.

## Conclusion

Hf(NEt<sub>2</sub>)<sub>4</sub> (TDEAH) is a viable precursor for applications requiring low-temperature deposition and chlorine-free interfaces.[3] While it suffers from lower thermal stability and higher carbon incorporation compared to TDMAH or HfCl<sub>4</sub>, these deficits can be engineered out by:

- Using Ozone (O<sub>3</sub>) instead of water.
- Strictly maintaining reactor temperatures below 275°C.
- Implementing post-deposition annealing (PDA) in N<sub>2</sub>/O<sub>2</sub> at 600-700°C.

For researchers prioritizing interface quality on H-Si over absolute leakage performance, TDEAH remains a strong candidate.

## References

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